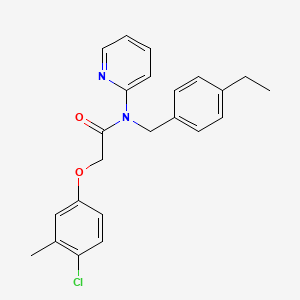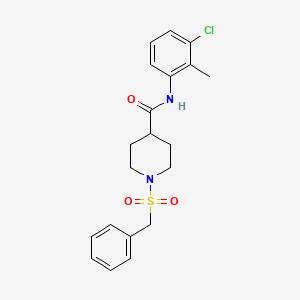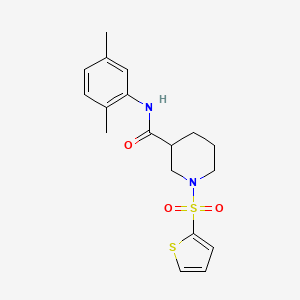
2-(4-chloro-3-methylphenoxy)-N-(4-ethylbenzyl)-N-(pyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-CHLORO-3-METHYLPHENOXY)-N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorinated phenoxy group, an ethyl-substituted phenyl group, and a pyridinyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-3-METHYLPHENOXY)-N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Phenoxy Group: This step involves the chlorination of a methylphenol derivative to introduce the chloro and methyl substituents.
Attachment of the Ethylphenyl Group: This step involves the alkylation of a phenyl group with an ethyl substituent.
Formation of the Pyridinyl Group:
Coupling Reactions: The final step involves coupling the phenoxy, ethylphenyl, and pyridinyl groups to the acetamide backbone under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-CHLORO-3-METHYLPHENOXY)-N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
2-(4-CHLORO-3-METHYLPHENOXY)-N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-CHLORO-3-METHYLPHENOXY)-N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phenoxyacetamides and pyridinyl derivatives, such as:
- 2-(4-CHLORO-2-METHYLPHENOXY)-3’-(TRIFLUOROMETHYL)ACETANILIDE
- (4-氯-3-硝基苯基)(吡啶-4-基)甲酮
Uniqueness
2-(4-CHLORO-3-METHYLPHENOXY)-N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C23H23ClN2O2 |
|---|---|
Peso molecular |
394.9 g/mol |
Nombre IUPAC |
2-(4-chloro-3-methylphenoxy)-N-[(4-ethylphenyl)methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C23H23ClN2O2/c1-3-18-7-9-19(10-8-18)15-26(22-6-4-5-13-25-22)23(27)16-28-20-11-12-21(24)17(2)14-20/h4-14H,3,15-16H2,1-2H3 |
Clave InChI |
DFGNOOISMQGZAF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC(=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-{[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B11351120.png)

![1-butyl-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11351135.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11351139.png)
![Ethyl 4-phenyl-2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11351150.png)
![2-[(2,6-dimethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B11351152.png)
![2-ethyl-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}butanamide](/img/structure/B11351158.png)

![3-methoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11351166.png)
![5-(3-fluoro-4-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11351172.png)

![5-(3,4-dimethylphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11351186.png)

![1-[(4-fluorobenzyl)sulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11351206.png)
